molecular formula C14H6N4O8 B11973937 2,5,7-Trinitro-9-oxofluorene-4-carboxamide CAS No. 93105-66-9

2,5,7-Trinitro-9-oxofluorene-4-carboxamide

Cat. No.: B11973937
CAS No.: 93105-66-9
M. Wt: 358.22 g/mol
InChI Key: FXCNNLGCNUONLQ-UHFFFAOYSA-N
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Description

2,5,7-Trinitro-9-oxofluorene-4-carboxamide is a chemical compound with the molecular formula C14H6N4O8 It is known for its unique structure, which includes three nitro groups and a carboxamide group attached to a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trinitro-9-oxofluorene-4-carboxamide typically involves the nitration of fluorene derivatives. One common method is the nitration of 9-fluorenone-4-carboxylic acid, followed by the conversion of the resulting trinitro compound to the carboxamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful temperature control to avoid over-nitration and decomposition of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the highly reactive and potentially hazardous nitrating agents.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trinitro-9-oxofluorene-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while substitution reactions can yield a variety of substituted fluorene compounds .

Scientific Research Applications

Medicinal Chemistry

2,5,7-Trinitro-9-oxofluorene-4-carboxamide has shown potential as a pharmacophore in drug development:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of bacterial respiratory functions .
  • Antioxidant Properties : In vitro assays demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation, suggesting protective effects against oxidative stress .

Materials Science

The compound's unique structural properties make it valuable in developing advanced materials:

  • Graphene-Based Composites : Research has shown that this compound can be used to synthesize graphene-based inks with enhanced electrical properties. These materials are promising for applications in flexible electronics .

Environmental Studies

The environmental impact of nitro compounds is significant due to their potential toxicity and persistence:

  • Genotoxicity Studies : Research indicates that derivatives of this compound can exhibit mutagenic effects in microbial assays. Understanding these effects is crucial for assessing environmental risks associated with nitro compounds .

Case Studies

  • Antimicrobial Agents : A study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to traditional antibiotics. This highlights its potential as a lead compound for new antimicrobial therapies .
  • Cancer Treatment : Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress responses. This positions it as a candidate for further research in oncology .
  • Graphene Ink Development : The synthesis of a novel graphene-based material using this compound has been reported to yield inks suitable for printed electronics, showcasing its versatility beyond traditional chemical applications .

Mechanism of Action

The mechanism of action of 2,5,7-Trinitro-9-oxofluorene-4-carboxamide involves its interaction with molecular targets through its nitro and carboxamide groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, electron transfer, and nucleophilic substitution. The specific pathways and molecular targets depend on the context of its application, such as its use in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,5,7-Trinitro-9-oxofluorene-4-carboxylic acid dibutylamide
  • 2,5,7-Trinitro-9-oxofluorene-4-carboxylic acid undecyl ester
  • 9-Fluorenone-4-carboxylic acid

Uniqueness

2,5,7-Trinitro-9-oxofluorene-4-carboxamide is unique due to its specific combination of nitro and carboxamide groups on the fluorene backbone. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry .

Biological Activity

2,5,7-Trinitro-9-oxofluorene-4-carboxamide (TNF-COOH) is a complex organic compound characterized by its unique molecular structure, which includes multiple nitro groups and a carboxamide functional group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and materials science.

The molecular formula of this compound is C14H6N4O8. Its structure features three nitro groups attached to the fluorene skeleton, significantly enhancing its reactivity compared to similar compounds. The presence of the carboxamide group contributes to its biological interactions.

PropertyValue
Molecular FormulaC14H6N4O8
Molecular Weight342.22 g/mol
Melting Point267–269 °C
SolubilityInsoluble in water

The biological activity of TNF-COOH is attributed to its interactions with various biomolecules and cellular pathways. Research indicates that it may induce cytotoxic effects and exhibit mutagenic properties. The compound has been shown to interact with proteins involved in cell signaling and gene regulation.

Target Interactions

  • Cytotoxicity : TNF-COOH has demonstrated cytotoxic effects on various cell lines, indicating potential applications in cancer therapy.
  • Genotoxicity : Studies have reported that TNF-COOH induces mutations in prokaryotic and eukaryotic cells, suggesting its role as a mutagenic agent .

Biological Activity Studies

Several studies have explored the biological activity of TNF-COOH, focusing on its effects on different cell types and mechanisms.

Case Study: Genotoxic Effects

A study published in PubMed investigated the genotoxic properties of TNF-COOH using assays on Salmonella typhimurium and Escherichia coli. The findings revealed that TNF-COOH is a potent mutagen, causing both frame-shift and base-pair substitution mutations . In Saccharomyces cerevisiae, the compound's toxicity hindered the detection of genotoxic effects.

Cytotoxic Activity

Another study assessed the cytotoxic effects of TNF-COOH on mouse lymphoma cells and Chinese hamster ovary (CHO) cells. The results indicated that metabolic activation reduced toxicity, highlighting the importance of metabolic pathways in modulating the compound's effects .

Applications in Medicinal Chemistry

The unique properties of TNF-COOH make it a candidate for various applications:

  • Cancer Research : Due to its cytotoxicity, TNF-COOH may be explored as a potential chemotherapeutic agent.
  • Material Science : Its chemical structure allows for incorporation into novel materials, particularly in developing graphene-based composites .

Properties

CAS No.

93105-66-9

Molecular Formula

C14H6N4O8

Molecular Weight

358.22 g/mol

IUPAC Name

2,5,7-trinitro-9-oxofluorene-4-carboxamide

InChI

InChI=1S/C14H6N4O8/c15-14(20)9-3-5(16(21)22)1-7-11(9)12-8(13(7)19)2-6(17(23)24)4-10(12)18(25)26/h1-4H,(H2,15,20)

InChI Key

FXCNNLGCNUONLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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